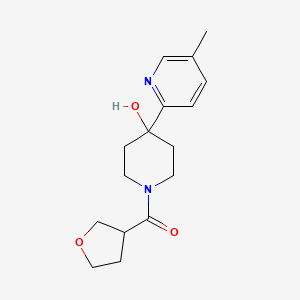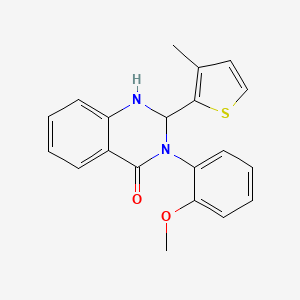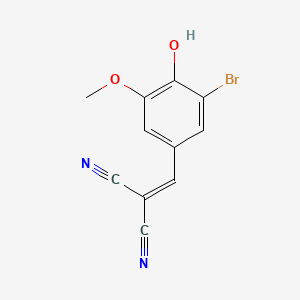
4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in recent years for its potential use in scientific research. This compound is a member of the indole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
作用机制
The mechanism of action of 4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol involves the activation of the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, pain sensation, mood, and immune function. By binding to these receptors, 4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol can mimic the effects of natural cannabinoids such as THC and CBD.
Biochemical and Physiological Effects:
4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol has been shown to have a range of biochemical and physiological effects in animal models. These effects include increased food intake, altered pain perception, changes in locomotor activity, and alterations in immune function. These effects are thought to be mediated by the activation of the CB1 and CB2 receptors in the body.
实验室实验的优点和局限性
One advantage of using 4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol in scientific research is that it is a potent and selective agonist of the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using 4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids in the body.
未来方向
There are several future directions for research involving 4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol. One area of interest is the potential therapeutic applications of this compound in the treatment of various diseases such as chronic pain, inflammation, and neurological disorders. Another area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. These compounds may have potential as novel drugs for the treatment of various diseases.
合成方法
The synthesis of 4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol involves the reaction of 5-methylpyridin-2-amine with tetrahydrofuran-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine-4-ol to yield the final product. This process has been described in detail in several scientific publications.
科学研究应用
4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to a range of physiological and biochemical effects.
属性
IUPAC Name |
[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-2-3-14(17-10-12)16(20)5-7-18(8-6-16)15(19)13-4-9-21-11-13/h2-3,10,13,20H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESQUJCOLBUXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3CCOC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5301573.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-5-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B5301574.png)

![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301596.png)
![8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5301599.png)
![(1S)-2-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5301604.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5301615.png)
![methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5301625.png)
![5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5301630.png)
![N-(4-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5301635.png)
![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5301637.png)

![1-[(4-sec-butylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5301654.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5301657.png)